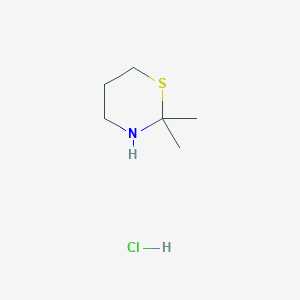

2,2-Dimethyl-1,3-thiazinane hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethyl-1,3-thiazinane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-6(2)7-4-3-5-8-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJKWSQYSMPJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCCS1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2-Dimethyl-1,3-Thiazinane Hydrochloride: Structural Architecture and Synthetic Utility

This technical guide provides an in-depth analysis of 2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6), a saturated N,S-heterocycle. This compound serves as a critical intermediate in organic synthesis, acting as a stable "masked" form of 3-aminopropanethiol and a scaffold for constructing bioactive thiazine derivatives.

Introduction & Chemical Identity

2,2-Dimethyl-1,3-thiazinane hydrochloride is the hydrochloride salt of a six-membered saturated heterocycle containing one sulfur and one nitrogen atom positioned meta to each other (1,3-relationship), with a gem-dimethyl substitution at the 2-position (the carbon between the heteroatoms).

This structure is chemically significant because it represents a cyclic hemithioaminal . Unlike open-chain hemithioaminals which are often unstable, the 6-membered ring and the gem-dimethyl group (Thorpe-Ingold effect) confer significant stability, allowing it to be isolated and stored as a hydrochloride salt.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 93770-78-6 |

| IUPAC Name | 2,2-Dimethyl-1,3-thiazinane hydrochloride |

| Molecular Formula | C₆H₁₃NS[1] · HCl |

| Molecular Weight | 167.70 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| pKa (Calculated) | ~9.0 (Conjugate acid of the secondary amine) |

| Melting Point | 200–205 °C (Decomposition characteristic of amine salts) |

Synthesis and Formation Mechanism

The synthesis of 2,2-dimethyl-1,3-thiazinane is a classic example of a condensation reaction between a 1,3-aminothiol and a ketone. The reaction is reversible; however, the formation of the hydrochloride salt drives the equilibrium toward the closed-ring product and prevents hydrolysis.

Reaction Pathway

The synthesis involves the condensation of 3-aminopropanethiol with acetone .

-

Nucleophilic Attack : The thiol group (or amine, depending on pH) attacks the carbonyl carbon of acetone.

-

Cyclization : The second heteroatom attacks the resulting intermediate, expelling water.

-

Salt Formation : Addition of HCl protonates the secondary amine, precipitating the product and locking the ring structure.

Mechanistic Visualization (DOT)

Figure 1: Synthesis and equilibrium pathway of 2,2-dimethyl-1,3-thiazinane. The hydrochloride salt formation is the critical step for isolation.

Experimental Protocol: Synthesis & Handling

Objective : To synthesize and isolate 2,2-dimethyl-1,3-thiazinane hydrochloride with >98% purity.

Reagents

-

3-Aminopropanethiol hydrochloride (1.0 eq)

-

Acetone (Excess, acts as solvent and reagent)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Diethyl ether (for precipitation)

Step-by-Step Methodology

-

Free Base Liberation (In Situ) :

-

Dissolve 3-aminopropanethiol hydrochloride (10 mmol) in a minimal amount of water.

-

Neutralize carefully with 10 mmol NaOH solution.

-

Extract the free aminothiol into dichloromethane (DCM). Note: 3-aminopropanethiol oxidizes to the disulfide rapidly; proceed immediately.

-

-

Condensation :

-

To the fresh DCM solution of 3-aminopropanethiol, add anhydrous Acetone (50 mmol, 5 eq).

-

Add anhydrous MgSO₄ (2 g) to scavenge the water produced during condensation.

-

Stir the mixture at Room Temperature (20–25 °C) for 12 hours under an inert atmosphere (Nitrogen/Argon).

-

-

Isolation of Hydrochloride Salt :

-

Filter off the MgSO₄ solids.

-

Cool the filtrate to 0 °C.

-

Slowly bubble dry HCl gas through the solution OR add 1.0 eq of HCl in dioxane/ether dropwise.

-

A white precipitate of 2,2-dimethyl-1,3-thiazinane hydrochloride will form immediately.

-

-

Purification :

-

Filter the white solid.

-

Wash with cold diethyl ether (3 x 10 mL) to remove unreacted acetone and impurities.

-

Dry under vacuum at 40 °C.

-

Self-Validating Checkpoint :

-

Yield : Expected yield is 85–95%.

-

Melting Point Check : If the MP is <190 °C, the product may contain residual moisture or open-chain hydrolysis products. Recrystallize from Ethanol/Ether.

Structural Characterization Data[3][4][6][11][12][13][14]

To verify the integrity of the synthesized compound, the following spectral signatures must be observed.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.55 (s, 6H) | Gem-dimethyl protons at C2. Singlet confirms ring closure (symmetry). |

| δ 1.80 (m, 2H) | C5 Methylene protons (ring puckering). | |

| δ 2.90 (t, 2H) | C6 Methylene protons (adjacent to Sulfur). | |

| δ 3.15 (t, 2H) | C4 Methylene protons (adjacent to Nitrogen). | |

| δ 9.5–10.0 (br s, 2H) | NH₂⁺ protons (Ammonium salt). | |

| ¹³C NMR | δ ~28.0 ppm | Methyl carbons. |

| δ ~65.0 ppm | Quaternary C2 . The shift confirms the N-C-S linkage. | |

| IR Spectroscopy | 2400–2800 cm⁻¹ | Broad ammonium N-H stretch. |

| No C=O band | Absence of ketone peak confirms complete condensation. |

Applications in Drug Development

A. "Masked" Thiol/Amine Strategy

2,2-Dimethyl-1,3-thiazinane acts as a prodrug-like scaffold for 3-aminopropanethiol .

-

Mechanism : In aqueous acidic media (pH < 4), the ring hydrolyzes, releasing the free aminothiol.

-

Utility : Free aminothiols are prone to rapid oxidation (disulfide formation). The thiazinane ring protects the thiol and amine groups until required. This is relevant in radioprotective agent design (similar to Amifostine analogs).

B. Heterocyclic Scaffold Construction

The secondary amine at position 3 is nucleophilic. It can be functionalized (alkylation/acylation) to create N-substituted thiazinanes, which are investigated for:

-

Antimicrobial Activity : N-alkylated thiazinanes interfere with bacterial cell wall synthesis.

-

CNS Activity : Structural analogs (e.g., Xylazine) are potent alpha-2 adrenergic agonists. While 2,2-dimethyl-1,3-thiazinane itself lacks the aromatic ring for this specific activity, it serves as a core for synthesizing non-aromatic analogs.

Functionalization Workflow (DOT)

Figure 2: Functionalization pathways for the thiazinane scaffold.

Storage and Stability

-

Hygroscopicity : As a hydrochloride salt, the compound is hygroscopic.

-

Storage Conditions : Store at 2–8 °C (refrigerated) in a tightly sealed container under desiccant.

-

Incompatibility : Avoid strong bases (liberates the free base which may hydrolyze or oxidize) and strong oxidizing agents (oxidizes the sulfur to sulfoxide/sulfone).

References

-

American Elements . (n.d.). 2,2-Dimethyl-1,3-thiazinane hydrochloride.[1][2][3][4] Retrieved from [Link][5][2]

-

PubChem . (n.d.). Compound Summary for CAS 93770-78-6. National Library of Medicine. Retrieved from [Link]

Sources

The 2,2-Dimethyl-1,3-thiazinane Scaffold: A Versatile Toolkit for Medicinal Chemistry

Topic: Applications of 2,2-Dimethyl-1,3-thiazinane HCl in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the expanding landscape of heterocyclic building blocks, 2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6) represents a specialized but potent scaffold. Structurally, it is a six-membered saturated ring containing nitrogen and sulfur in a 1,3-relationship, flanked by a gem-dimethyl group at the 2-position.

While often overlooked in favor of its 5-membered analog (thiazolidine), the 1,3-thiazinane ring offers distinct conformational and physicochemical advantages. This guide explores its utility as a masked prodrug moiety for aminothiols , a conformational lock in drug design, and a bioisostere for morpholine and piperidine cores.

Structural Attributes & Synthesis[1][2][3][4][5][6]

The Core Architecture

The molecule functions as a cyclic N,S-acetal . The 2,2-dimethyl substitution is not merely decorative; it serves two critical functions:

-

Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bulky methyl groups compress the internal bond angle, favoring ring closure and stabilizing the chair conformation. This reduces the entropic penalty of cyclization and enhances metabolic stability against ring-opening oxidations.

-

Lipophilicity Modulation: The addition of two methyl groups significantly increases the LogP compared to the unsubstituted thiazinane, improving membrane permeability for intracellular delivery.

Synthesis Mechanism

The synthesis is a classic condensation reaction between 3-aminopropanethiol and acetone . Unlike the formation of O,O-acetals which requires harsh dehydration, N,S-acetal formation is facile due to the high nucleophilicity of the sulfur and nitrogen atoms.

Reaction Pathway:

-

Nucleophilic Attack: The thiol group attacks the carbonyl carbon of acetone.

-

Hemithioaminal Formation: Formation of an intermediate acyclic hemithioaminal.

-

Cyclization: Intramolecular amine attack closes the ring, releasing water.

-

Salt Formation: Treatment with HCl precipitates the stable hydrochloride salt.

Medicinal Chemistry Applications

The "Thiazinane Release System" (Prodrug Strategy)

One of the most valuable applications of 2,2-dimethyl-1,3-thiazinane is as a prodrug strategy for 3-aminopropanethiol derivatives . Free aminothiols are notoriously unstable; they oxidize rapidly to disulfides in air and have poor pharmacokinetic profiles due to zwitterionic character.

-

Mechanism: The 2,2-dimethyl-1,3-thiazinane ring is stable at physiological pH (7.4) but hydrolyzes in acidic environments (pH < 5.0), such as the stomach or the lysosome.

-

Application: This allows for the oral delivery of radioprotective aminothiols or metal-chelating agents. Once internalized into acidic compartments, the ring opens to release the active free thiol and amine, with acetone as a benign byproduct.

Bioisosterism and Scaffold Hopping

In Lead Optimization, replacing a morpholine or thiomorpholine ring with a 2,2-dimethyl-1,3-thiazinane ring can resolve specific liability issues:

| Feature | Morpholine | Thiomorpholine | 2,2-Dimethyl-1,3-thiazinane |

| Heteroatoms | N, O (1,4) | N, S (1,4) | N, S (1,3) |

| Basicity (pKa) | ~8.3 | ~9.0 | ~9.5 (Modulated by 2,2-Me) |

| Lipophilicity | Low | Medium | High |

| Metabolic Risk | N-oxidation | S-oxidation (Sulfoxide) | S-oxidation; Ring opening |

Strategic Insight: The 1,3-orientation changes the vector of the lone pairs and the shape of the ring, potentially picking up novel binding interactions in the active site that 1,4-systems miss.

Ligand Precursor for Metallo-Drugs

Research indicates that 3-aminopropanethiol ("apt") ligands form stable complexes with metals like Iridium and Rhodium (e.g., fac-[Ir(apt)3]). The 2,2-dimethyl-1,3-thiazinane HCl salt serves as the shelf-stable precursor for these ligands. In situ deprotection allows for the synthesis of clean metal complexes without the contamination of disulfide byproducts.

Visualization: Mechanism of Action

The following diagram illustrates the pH-dependent hydrolysis mechanism, highlighting the prodrug utility of the scaffold.

Figure 1: The acid-catalyzed hydrolysis pathway of the 2,2-dimethyl-1,3-thiazinane scaffold, releasing the active aminothiol payload.

Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-1,3-thiazinane HCl

A validated procedure for generating the scaffold from basic precursors.

-

Reagents: 3-Aminopropanethiol hydrochloride (10 mmol), Acetone (excess, 50 mL), p-Toluenesulfonic acid (catalytic, 0.1 mmol).

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap (if using benzene/toluene) or use molecular sieves in neat acetone to remove water.

-

Reflux: Dissolve the aminothiol in acetone. Add the acid catalyst.[1][2] Reflux for 4–6 hours. The reaction is driven by the removal of water (or the excess of acetone).

-

Isolation:

-

Cool the mixture to 0°C.

-

If the product precipitates, filter directly.

-

If soluble, concentrate the acetone in vacuo to ~10 mL, then add cold diethyl ether to induce precipitation.

-

-

Salt Formation: If starting from free amine, bubble dry HCl gas through the ethereal solution to precipitate the hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Ether.

-

Validation: 1H NMR (D2O) should show the disappearance of the ketone signal and the appearance of the gem-dimethyl singlet (~1.5-1.7 ppm) and the characteristic multiplets of the thiazinane ring.

Protocol B: Stability & Hydrolysis Profiling

To determine the suitability of the scaffold for a specific biological compartment.

-

Buffer Preparation: Prepare deuterated buffers (D2O/CD3OD) at pH 2.0 (Simulated Gastric Fluid), pH 5.0 (Lysosomal), and pH 7.4 (Plasma).

-

Incubation: Dissolve 2,2-Dimethyl-1,3-thiazinane HCl (5 mg) in 0.6 mL of each buffer.

-

Monitoring: Transfer to NMR tubes. Acquire 1H NMR spectra at t=0, 1h, 4h, 12h, and 24h.

-

Analysis: Monitor the integration of the gem-dimethyl peak (ring) versus the free acetone peak (hydrolysis product).

-

Expectation:

-

pH 7.4: <5% hydrolysis over 24h (Stable).

-

pH 2.0: >90% hydrolysis within 1-2h (Fast Release).

-

References

-

Konno, T., et al. (2025). Synthesis of fac-[Ir(apt)3] and its application to trinuclear complexes. Osaka University. Retrieved from [Link](Demonstrates use of aminopropanethiol precursors in ligand synthesis).

-

MDPI. (2025). Synthesis of 1,3-Thiazine Derivatives via Cycloadditions. Molecules. Retrieved from [Link](Context on 1,3-thiazine ring synthesis and stability).

-

ResearchGate. (2025). Efficient Synthesis of 3-Aminothiolane and Thiazinane Derivatives. Retrieved from [Link].

Sources

1,3-Thiazinane Derivatives: Synthetic Architectures, Conformational Dynamics, and Pharmaceutical Utility

[1]

Abstract

The 1,3-thiazinane scaffold—a saturated six-membered ring containing nitrogen and sulfur in a 1,3-relationship—represents a distinct yet underutilized pharmacophore in medicinal chemistry. Unlike its unsaturated counterpart (1,3-thiazine) found in xylazine or the fused dihydro-1,3-thiazine ring of cephalosporins, the fully saturated 1,3-thiazinane offers unique stereochemical vectors and solubility profiles. This technical guide synthesizes current methodologies for the construction, salt formation, and therapeutic application of 1,3-thiazinane derivatives, providing researchers with actionable protocols and mechanistic insights.

Structural Significance & Conformational Analysis

The Core Scaffold

The 1,3-thiazinane ring is structurally analogous to cyclohexane and piperidine but is distinguished by the presence of a sulfur atom (position 1) and a nitrogen atom (position 3). This substitution breaks the symmetry of the ring, introducing specific dipole moments and bond length disparities (C-S

Conformational Dynamics

Like cyclohexane, 1,3-thiazinane predominantly adopts a chair conformation . However, the presence of heteroatoms introduces the Generalized Anomeric Effect and specific dipole-dipole interactions.

-

N-H Axial Preference: Experimental dipole moment studies and IR spectroscopy indicate that in tetrahydro-1,3-thiazine, the N-H bond prefers the axial orientation. This contrasts with piperidine (equatorial preference) and is attributed to the minimization of lone-pair repulsion between the nitrogen and sulfur atoms (the "rabbit ear" effect).

-

Ring Inversion: The barrier to ring inversion is generally lower than that of cyclohexane due to the longer C-S bonds, which reduce 1,3-diaxial steric interactions.

Physicochemical Properties[2]

-

Basicity: 1,3-Thiazinanes are secondary amines. Their basicity (pKa

8–9) allows for the formation of stable salts, a critical feature for modulating bioavailability. -

Lipophilicity: The sulfur atom enhances lipophilicity compared to 1,3-diaza analogs (pyrimidines), potentially improving membrane permeability.

Synthetic Strategies

The construction of the 1,3-thiazinane core relies on cyclization strategies that establish the N-C-S linkage.[1]

Method A: Condensation of 3-Aminopropanethiol (The Classic Route)

This is the most direct method for synthesizing simple 2-substituted 1,3-thiazinanes.

-

Mechanism: Nucleophilic attack of the thiol on the carbonyl carbon, followed by hemiaminal formation and dehydration.

-

Precursor: 3-Aminopropane-1-thiol (often generated in situ from the hydrochloride salt).

Method B: Multicomponent Synthesis of 1,3-Thiazinan-4-ones

For derivatives containing a carbonyl at position 4 (lactams), a three-component reaction is preferred.

-

Reagents: Primary amine + Aldehyde + 3-Mercaptopropionic acid.[2]

-

Conditions: Reflux in toluene/benzene with a Dean-Stark trap or use of DCC (dicyclohexylcarbodiimide) at room temperature.

Method C: Synthesis of 1,3-Thiazinane-2-thiones

Useful for generating dithiocarbamate derivatives.

-

Reagents: 3-Amino-1-propanol

3-Ammoniopropylsulfate

Visualization: Synthetic Pathways

Caption: Comparative synthetic workflows for 1,3-thiazinane functionalization. Method A yields the saturated amine; Method B yields the lactam; Method C yields the thione.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,3-thiazinane (Method A)

Objective: Synthesis of the fundamental saturated ring system.

-

Preparation of Free Base Thiol:

-

Dissolve 3-aminopropane-1-thiol hydrochloride (10 mmol) in minimal water (5 mL).

-

Add equimolar NaOH (10 mmol) solution at 0°C. Extract the free thiol with dichloromethane (DCM, 3 x 15 mL).

-

Dry the organic layer over anhydrous

. Note: Handle in a fume hood; thiols have potent odors.

-

-

Cyclization:

-

Transfer the DCM solution to a round-bottom flask.

-

Add Benzaldehyde (10 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).

-

Add molecular sieves (4Å) to the flask to sequester water (driving equilibrium forward).

-

Stir at room temperature for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

-

-

Workup:

-

Filter off the molecular sieves.

-

Wash the organic layer with saturated

(to remove acid catalyst) and brine. -

Concentrate in vacuo.[3]

-

-

Purification:

-

Recrystallize from ethanol or purify via flash column chromatography.

-

Protocol 2: Salt Formation (Hydrochloride)

Objective: Converting the oily free base into a stable, water-soluble solid.

-

Dissolution: Dissolve the purified 2-phenyl-1,3-thiazinane (1 g) in anhydrous diethyl ether (10 mL).

-

Acidification:

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add 2M HCl in diethyl ether (or 4M HCl in dioxane) with vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

-

Isolation:

-

Filter the precipitate under an inert atmosphere (nitrogen) if the salt is hygroscopic.

-

Wash the filter cake with cold anhydrous ether (3 x 5 mL).

-

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Pharmacological Applications & SAR

The 1,3-thiazinane ring serves as a versatile template.[4][1][5] Modifications at specific positions yield distinct biological profiles.

Structure-Activity Relationship (SAR)

-

Position 2 (C2): The most critical vector for diversity. Aryl substituents here improve lipophilicity and target binding (e.g., hydrophobic pockets in enzymes).

-

Position 3 (N3): Derivatization here (e.g., urea, sulfonamide) drastically alters solubility and hydrogen-bonding capability. This is the vector for "prodrug" strategies.

-

Position 4 (C4): Introduction of a carbonyl (4-one) creates the lactam core, essential for antimicrobial activity analogous to

-lactams (though 6-membered).

Therapeutic Areas

| Domain | Key Derivative Class | Mechanism/Target |

| Antimicrobial | 2,3-Diaryl-1,3-thiazinan-4-ones | Inhibition of cell wall synthesis; potential surrogate for |

| Anticancer | N-substituted Thiazinan-4-ones | Inhibition of receptor tyrosine kinases (c-Met, Ron).[4] |

| Analgesic | Spiro-thiazinanes | Modulation of calcium channels or COX inhibition. |

| Anti-HIV | 1,1-Dioxido-1,2-thiazinane* | Note: Isomeric form, but highlights the utility of the saturated S-N ring.[2] |

Visualization: SAR Logic

Caption: Strategic derivatization vectors on the 1,3-thiazinane scaffold for targeted biological activity.

Critical Comparison: Thiazinane vs. Thiazine

It is vital for researchers to distinguish between the saturated (thiazinane) and unsaturated (thiazine) forms.

| Feature | 1,3-Thiazinane (Saturated) | 1,3-Thiazine (Unsaturated) |

| Geometry | Chair (3D) | Planar / Half-Chair |

| Basicity | Moderate ( | Lower ( |

| Key Drug | Intermediates / Novel Leads | Xylazine (Veterinary sedative) |

| Stability | High (Chemical) | Prone to oxidation/hydrolysis |

References

-

Silverberg, L. J., et al. (2019). "Chemistry of 1,3-thiazin-4-ones and their derivatives." Arkivoc, 2019(i), 139-227. Link

-

Matos, M. A. R., et al. (2021). "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions." Molecules, 26(16), 4872. Link

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 1,3-Thiazinane-2-thione Derivatives." Link

-

PubChem. (2025).[6] "1,3-Thiazinane-2-thione Compound Summary." Link

-

RSC Advances. (2012). "Conformational analysis of tetrahydro-1,3-thiazines." Royal Society of Chemistry. Link

-

Simerpreet, K., & Damanjit, S. (2015). "Synthesis and Biological Evaluation of 1,3-Thiazines - A Review." Pharmacophore, 6(5).[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. 1,3-Thiazinane-2-thione | C4H7NS2 | CID 2763408 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2,2-Dimethyl-1,3-thiazinane and Thiazolidine Analogs: A Comparative Analysis for Drug Discovery

Foreword

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of success in drug discovery. The inherent three-dimensionality and diverse physicochemical properties of saturated heterocycles offer a rich playground for the design of novel therapeutics with enhanced target engagement and optimized pharmacokinetic profiles. This guide provides an in-depth comparative analysis of two prominent sulfur- and nitrogen-containing heterocyclic systems: the six-membered 2,2-Dimethyl-1,3-thiazinane and the five-membered thiazolidine ring.

This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of why these scaffolds are chosen, how they are synthesized, and how their distinct structural features translate into differential biological activities. By juxtaposing these two important classes of compounds, we aim to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically leverage these scaffolds in their own research endeavors.

Core Scaffold Analysis: Structural and Physicochemical Distinctions

The fundamental difference between 2,2-Dimethyl-1,3-thiazinane and thiazolidine lies in their ring size and substitution pattern, which profoundly influences their conformational flexibility, steric profile, and electronic properties.

-

2,2-Dimethyl-1,3-thiazinane: This is a saturated six-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. The "2,2-dimethyl" substitution refers to a gem-dimethyl group on the carbon atom situated between the sulfur and nitrogen heteroatoms. This substitution pattern has significant conformational implications, often locking the ring into a preferred chair conformation to minimize steric strain. The six-membered ring, in general, offers greater conformational flexibility compared to a five-membered ring, which can be advantageous for optimizing interactions with a biological target.

-

Thiazolidine: This is a saturated five-membered ring with a sulfur atom at position 1 and a nitrogen atom at position 3.[1] The five-membered ring is less flexible than a six-membered ring and adopts an envelope or twist conformation. The lack of bulky substituents at the 2-position in the parent scaffold allows for a wider range of substitutions at this and other positions, leading to a vast chemical space for analog synthesis.[2]

The presence of the sulfur atom in both scaffolds imparts unique properties compared to their oxygen-containing counterparts (oxazinane and oxazolidine). The larger atomic radius of sulfur and its ability to engage in non-covalent interactions can influence binding to biological targets.[3] The basicity of the nitrogen atom is also modulated by the adjacent sulfur atom.[3]

| Property | 1,3-Thiazinane (Estimated) | Thiazolidine |

| Molecular Formula | C4H9NS | C3H7NS |

| Molecular Weight | 103.19 g/mol | 89.16 g/mol |

| Topological Polar Surface Area | ~38 Ų[3] | 37.7 Ų[3] |

| logP (calculated) | ~0.3[3] | ~0.1 |

| pKa (of conjugate acid) | ~7.5 - 8.5 | ~6.5 - 7.5 |

| Ring Conformation | Chair | Envelope/Twist |

| Key Structural Feature | Six-membered ring | Five-membered ring |

Synthetic Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both 1,3-thiazinanes and thiazolidines can be synthesized through various established methods, each with its own advantages and limitations.

Synthesis of 1,3-Thiazinane Derivatives

The construction of the 1,3-thiazinane ring system is often achieved through cyclization reactions. A common and versatile method involves the reaction of chalcones (α,β-unsaturated ketones) with thiourea in the presence of a base.[4][5]

-

Chalcone Synthesis: An appropriate chalcone is synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., aqueous NaOH in ethanol).

-

Cyclization: The purified chalcone (0.01 mol) and thiourea (0.01 mol) are dissolved in ethanol.

-

A catalytic amount of NaOH is added to the mixture.

-

The reaction mixture is refluxed for 3-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-1,3-thiazine derivative.

Synthesis of Thiazolidine Analogs

The synthesis of the thiazolidine ring is classically achieved through the condensation of a β-aminothiol with an aldehyde or ketone.[2] For the widely studied thiazolidin-2,4-dione (TZD) core, a common method involves the reaction of chloroacetic acid and thiourea.[6]

-

Reaction Setup: A mixture of thiourea (43.4 mmol) and monochloroacetic acid (44.0 mmol) in water (8 mL) is placed in a pressure-rated microwave vial equipped with a stir bar.

-

Initial Stirring: The reaction mixture is stirred for 1 hour at room temperature.

-

Microwave Irradiation: The vial is sealed, and the mixture is irradiated in a microwave reactor at 110 °C for 12 minutes.

-

Work-up: The resulting mixture is diluted with water and precipitated on ice for 15 minutes.

-

Purification: The precipitate is collected by vacuum filtration and washed with hot methanol. The filtrate is concentrated under reduced pressure to yield the thiazolidine-2,4-dione product.

Comparative Biological Activities and Therapeutic Applications

Both 1,3-thiazinane and thiazolidine scaffolds are present in a wide array of biologically active molecules, though they have been explored in somewhat different therapeutic areas.

1,3-Thiazinane Analogs: A Scaffold for CNS and Infectious Diseases

The 1,3-thiazinane framework is a key structural motif in a variety of bioactive compounds and natural products.[7] Its derivatives have shown a broad spectrum of pharmacological activities.[8][9]

-

Neuroprotective and Anticonvulsant Activity: Several 1,3-thiazinane derivatives have been reported to possess neuroprotective and anticonvulsant properties.[10] For instance, certain spiro-derivatives of 1,3-thiazinane have demonstrated the ability to block glutamate-induced calcium ion uptake, a key mechanism in excitotoxicity-mediated neuronal damage.

-

Anti-inflammatory and Analgesic Effects: 1,3-Thiazinone derivatives containing a triazole moiety have shown significant anti-inflammatory and analgesic activities.[11]

-

Antimicrobial and Antiviral Activity: The 1,3-thiazinane ring is a core component of cephalosporin antibiotics.[12] Additionally, various derivatives have demonstrated activity against a range of bacteria, fungi, and viruses.[12]

Thiazolidine Analogs: Cornerstones in Metabolic Disease and Oncology

Thiazolidine-containing compounds are well-represented in clinically approved drugs and have been extensively studied for various therapeutic applications.[5]

-

Antidiabetic Activity: The most prominent application of thiazolidine analogs is in the treatment of type 2 diabetes. Thiazolidin-2,4-diones (TZDs), also known as "glitazones," are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.[6]

-

Anticancer Activity: A growing body of research has highlighted the anticancer potential of thiazolidine derivatives. They have been shown to inhibit various cancer-related targets, including receptor tyrosine kinases and histone deacetylases.[2] For example, certain 5-benzylidenethiazolidine-2,4-diones are potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key driver of tumor cell proliferation and survival.[13]

-

Antimicrobial and Anti-inflammatory Properties: Similar to 1,3-thiazinanes, thiazolidine derivatives also exhibit a broad range of antimicrobial and anti-inflammatory activities.[14]

Mechanistic Insights and Signaling Pathways

A deeper understanding of the mechanisms of action of these compounds is essential for rational drug design. Here, we visualize two key signaling pathways associated with thiazolidine and 1,3-thiazinane analogs.

Thiazolidinediones and the PPARγ Signaling Pathway

Thiazolidinediones exert their insulin-sensitizing effects primarily through the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[13][15] This leads to changes in the expression of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.

Caption: Representative neuroprotective signaling pathways modulated by 1,3-thiazinane analogs.

Concluding Remarks and Future Perspectives

The comparative analysis of 2,2-Dimethyl-1,3-thiazinane and thiazolidine analogs reveals two versatile, yet distinct, heterocyclic scaffolds with significant potential in drug discovery.

-

Thiazolidines , particularly the TZD subclass, have a well-established clinical track record in metabolic diseases and continue to be a fruitful area of research for oncology and other therapeutic areas. The five-membered ring offers a compact and synthetically tractable core for extensive derivatization.

-

1,3-Thiazinanes , including the 2,2-dimethyl substituted variant, represent a less explored but highly promising scaffold. The six-membered ring provides greater conformational flexibility, which can be exploited for fine-tuning target interactions. The demonstrated activities in the central nervous system and infectious diseases highlight the potential for this scaffold to yield novel therapeutics in areas of high unmet medical need.

Future research should focus on a more direct, systematic comparison of these two scaffolds by synthesizing and testing matched molecular pairs against a diverse panel of biological targets. Such studies will provide a clearer understanding of the subtle yet critical differences in their structure-activity relationships and guide the rational design of next-generation therapeutics. The continued exploration of the chemical space around these privileged structures will undoubtedly lead to the discovery of new and improved medicines.

References

- Therapeutic Utility of 1, 3-Thiazines - Mini Review. (URL not available)

-

Discovery and SAR of Thiazolidine-2,4-dione Analogues as Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors via Hierarchical Virtual Screening. ACS Publications. Available at: [Link]

-

PPAR Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

PPAR Signaling. GeneGlobe - QIAGEN. Available at: [Link]

-

PPARγ signaling and metabolism: the good, the bad and the future. PMC - NIH. Available at: [Link]

- Exploring the Diverse Therapeutic Applications of 1, 3-Thiazinane: A Comprehensive Review. (URL not available)

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. Available at: [Link]

-

Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - PubMed Central - NIH. Available at: [Link]

-

From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. Available at: [Link]

- Synthesis and Acylation of 1,3-Thiazinane-2-thione. (URL not available)

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]

- Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. (URL not available)

-

Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]

-

Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. Available at: [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Available at: [Link]

-

A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones. The Pharma Innovation. Available at: [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. SciSpace. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. Available at: [Link]

-

Some commercially available thiazolidine-based drugs. ResearchGate. Available at: [Link]

- formation, characterisation and computational study of some 1,3-thiazines compounds. (URL not available)

-

Schematic diagram of the PPARγ signaling. cPA is generated... ResearchGate. Available at: [Link]

-

Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

-

Some representative chemical transformations of thiazolidine. ResearchGate. Available at: [Link]

-

Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. Available at: [Link]

-

Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica. Available at: [Link]

Sources

- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 2H-1,3-Thiazine | C4H5NS | CID 15789246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

Strategic Safety & Handling: 2,2-Dimethyl-1,3-thiazinane Hydrochloride

The following guide is a comprehensive technical whitepaper designed for researchers and drug development professionals. It synthesizes standard safety data with advanced operational insights, focusing on the specific stability and reactivity profiles of 2,2-Dimethyl-1,3-thiazinane hydrochloride .[1][2][3][4]

Beyond Compliance: A Stability-First Approach to N,S-Heterocycle Management [1][2][3][4]

Executive Summary & Compound Identity

Standard Safety Data Sheets (SDS) often treat 2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6) as a generic organic salt.[1][2][3][4] However, for the synthetic chemist, this compound represents a specific class of cyclic N,S-acetals derived from 3-aminopropanethiol and acetone.[1][2][3]

Its utility as a pharmacophore building block (structurally related to Xylazine and other thiazine therapeutics) is counterbalanced by its latent chemical instability.[3][4] This guide prioritizes the hydrolytic equilibrium that governs its safety profile, moving beyond simple GHS codes to address the practical risks of thiol release and ring opening.[1][2]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2,2-Dimethyl-1,3-thiazinane hydrochloride |

| CAS Number | 93770-78-6 |

| Molecular Formula | C₆H₁₃NS[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 167.70 g/mol |

| Structure Class | Saturated 1,3-N,S-heterocycle (Thiazinane) |

| Key Moiety | Gem-dimethyl N,S-acetal (Position 2) |

Physicochemical & Reactivity Profile

The Core Instability: N,S-Acetal Hydrolysis

The defining feature of 2,2-dimethyl-1,3-thiazinane is the carbon at position 2, which is bonded to both sulfur and nitrogen.[1][2][3] This forms a cyclic hemiaminal thioether (N,S-acetal).[1][2][3][4] While the hydrochloride salt stabilizes the nitrogen, the ring is thermodynamically susceptible to hydrolysis in aqueous media, particularly under acidic conditions or elevated temperatures.[1][2]

The Equilibrium Risk:

This equilibrium drives the operational safety requirements:

-

Hygroscopicity: Absorption of atmospheric moisture can initiate ring opening.[1][4]

-

Odor Evolution: Hydrolysis releases free thiols (mercaptans), resulting in a "stench" hazard not always listed on the label.[1]

-

Incompatibility: Strong oxidizers will attack the sulfur; strong acids drive the hydrolysis equilibrium to the right.[1][4]

Physical Properties Data

| Property | Value / Characteristic | Operational Implication |

| Physical State | Solid (Crystalline powder) | Dust inhalation risk; use powder hood.[1][3][4] |

| Color | White to Off-White | Yellowing indicates oxidation or hydrolysis (thiol formation).[1][3][4] |

| Solubility | Soluble in Water, Methanol | Avoid aqueous storage. Prepare fresh solutions immediately before use.[1][2] |

| Melting Point | >150°C (Decomposition) | Thermal instability suggests avoiding high-temp drying.[1][3][4] |

| pKa | ~9-10 (Amine conjugate acid) | Exists as cation at neutral pH; free base is volatile and unstable.[3][4] |

Hazard Characterization (GHS & Mechanistic)

While formal GHS classification labels this compound as an Irritant/Harmful, the mechanistic hazards are more critical for research planning.[2]

GHS Classification (Inferred from Structural Class)

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3][4][8][9][10]

-

Skin/Eye Irritation: Category 2/2A (H315/H319) – Causes skin and serious eye irritation.[3][4][8]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][3][4][8]

The "Hidden" Hazards[2][3]

-

Sensitization Potential: Thiazine rings and their thiol breakdown products are known skin sensitizers.[1][4] Repeated exposure may lead to allergic dermatitis.[1][4]

-

Metabolic Toxicity: If ingested, the hydrolysis releases acetone (CNS depressant) and aminothiols, which can chelate metal ions in biological systems.[1][2]

-

Stench: Breakdown products have a low odor threshold (rotten cabbage/garlic smell).[1][4]

Operational Safety Protocol (SOP)

This protocol is designed to prevent the hydrolysis cascade and manage exposure.[3][4]

A. Storage Architecture[1][4]

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .[1][4] The presence of oxygen promotes oxidation of the sulfur to sulfoxides/sulfones; moisture promotes hydrolysis.[1][4]

-

Container: Tightly sealed glass or PTFE.[1][4] Avoid metals (Fe, Cu) which can catalyze sulfur oxidation.[2][3]

-

Desiccation: Mandatory.[1][4] Store in a secondary container with active desiccant (e.g., Drierite or Silica Gel).[2][3]

B. Experimental Handling

-

Weighing: Perform in a chemical fume hood or a ductless enclosure with HEPA/Carbon filtration.[1][4]

-

Solvent Choice:

-

Reaction Quenching: If used as a reagent, quench reactions with Bleach (Sodium Hypochlorite) solution rather than acid.[1][2] Bleach oxidizes any free thiols to sulfonates, eliminating odor and toxicity.[1][2]

C. Visualizing the Stability Logic

The following diagram illustrates the decision logic for handling based on the compound's reactivity profile.

Figure 1: Stability pathway showing the critical risk of moisture-induced ring opening.[1][2][3][4]

Emergency Response & Waste Management

Spill Cleanup (The "Oxidation Method")

Standard spill kits are insufficient due to the potential for thiol release.[4]

-

Evacuate: If dust is airborne or a strong garlic odor is detected.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator if outside a hood.[1][2]

-

Neutralization:

-

Absorb: Use vermiculite or sand.[1][4] Collect in a sealed waste container labeled "Sulfur-Organic Waste."[1][3][4]

Firefighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2][3]

-

Hazard: Combustion produces NOₓ (Nitrogen Oxides) , SOₓ (Sulfur Oxides) , and HCl gas .[1][2][3] Firefighters must wear SCBA.[1][4]

Synthesis & Application Context

For researchers using this compound as an intermediate:

-

Xylazine Analogs: This thiazinane ring is a saturated analog of the dihydro-1,3-thiazine found in Xylazine.[1][2][3][4] It is often used to probe structure-activity relationships (SAR) regarding ring saturation and lipophilicity.[1][3][4]

-

Protecting Group Chemistry: The 2,2-dimethyl-1,3-thiazinane motif can be viewed as a "protected" form of 3-aminopropanethiol.[1][2][3][4] It can be deprotected using aqueous acid to liberate the free thiol-amine for further ligation.[1][4]

Workflow: Safe Deprotection (If Intended)

If the goal is to open the ring:

-

Dissolve in dilute HCl/MeOH.

-

Rotovap Caution: The distillate will contain Acetone.[1][4] The residue is the thiol-amine.[1][3][4] Perform in a well-ventilated hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86107545, 2,2-Dimethyl-1,3-thiazinane hydrochloride. Retrieved from [Link][2][3]

-

Agrawal, N., et al. (2025). "Exploring the Diverse Therapeutic Applications of 1,3-Thiazine: A Comprehensive Review."[1][2][3][11] Medicinal Chemistry, 21(2). Retrieved from [Link]

-

American Elements. 2,2-Dimethyl-1,3-thiazinane Hydrochloride Product Data. Retrieved from [Link][2][3][7][12]

Sources

- 1. Thiazine - Wikipedia [en.wikipedia.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Thiazinane-2-thione | C4H7NS2 | CID 2763408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. americanelements.com [americanelements.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. echemi.com [echemi.com]

- 11. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Recrystallization Solvents for the Purification of 2,2-Dimethyl-1,3-thiazinane Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the selection of appropriate solvent systems and the development of a robust recrystallization protocol for the purification of 2,2-Dimethyl-1,3-thiazinane hydrochloride. The methodologies detailed herein are grounded in fundamental chemical principles and draw upon established practices for the purification of thiazinane derivatives and other hydrochloride salts. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Imperative for Purity

2,2-Dimethyl-1,3-thiazinane hydrochloride is a heterocyclic organic compound belonging to the thiazinane class of molecules.[1][2][3] Thiazinane derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][4][5] The purity of such compounds is paramount, as impurities can confound biological assays and compromise the safety and efficacy of potential therapeutic agents. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including their salt forms.[6][7] This application note elucidates the critical considerations for developing a successful recrystallization protocol for 2,2-Dimethyl-1,3-thiazinane hydrochloride.

The Science of Recrystallization for Hydrochloride Salts

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[7] For hydrochloride salts, which are ionic in nature, solvent selection is guided by several key principles:

-

Polarity: As ionic compounds, hydrochloride salts generally exhibit greater solubility in polar solvents. Alcohols are frequently effective choices for this class of compounds.[6][7]

-

Solubility Gradient: A steep solubility curve as a function of temperature is desirable. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by maximum recovery of purified crystals upon cooling.

-

Impurity Profile: The chosen solvent should either be a very good solvent or a very poor solvent for the impurities present. If the impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are poorly soluble, they can be removed by hot filtration before the crystallization process.

Strategic Solvent System Selection

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. For 2,2-Dimethyl-1,3-thiazinane hydrochloride, a systematic approach starting with single-solvent systems and progressing to mixed-solvent systems is recommended.

Primary Solvent Candidates

Based on the general properties of thiazinane derivatives and hydrochloride salts, polar protic solvents, particularly alcohols, are the primary candidates for investigation.[6][7]

-

Isopropanol (2-Propanol): Often considered the solvent of choice for recrystallizing hydrochloride salts.[8][9] Many hydrochloride salts exhibit an ideal solubility profile in isopropanol, being moderately soluble when hot and sparingly soluble when cold. This often provides a good balance for achieving high purity and a reasonable yield.[9]

-

Ethanol: While effective for many thiazinane derivatives, a significant number of hydrochloride salts are highly soluble in ethanol even at low temperatures.[6][8][10][11][12] This high solubility can lead to diminished yields. However, it may be a suitable solvent if the crude material has a high impurity load that is less soluble in ethanol.

-

Methanol: Similar to ethanol, methanol is a very polar solvent that may lead to high solubility and thus lower recovery of the desired compound.[6] It is generally less commonly used than ethanol or isopropanol for this purpose but can be effective in specific cases.

Mixed-Solvent Systems

If a suitable single solvent cannot be identified, a mixed-solvent system (co-solvent system) can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the material and subsequently cooled to induce crystallization.

-

Alcohol/Ether Systems: A common strategy involves dissolving the hydrochloride salt in a minimal amount of a hot alcohol (e.g., isopropanol or ethanol) and then adding diethyl ether as an anti-solvent to decrease the overall solubility and promote precipitation of the purified salt.[8]

-

Dichloromethane/Ethyl Acetate (DCM/EtOAc): This combination has been noted as a potential recrystallization medium for other hydrochloride salts and offers an alternative polarity range to alcohol-based systems.[13]

Summary of Solvent Properties

| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration | Potential Drawbacks |

| Isopropanol | 82.6 | Polar Protic | Often provides an ideal solubility gradient for HCl salts, leading to good recovery and purity.[8][9] | May not be a strong enough solvent if the crude material is highly impure. |

| Ethanol | 78.4 | Polar Protic | Has been used successfully for various thiazinane derivatives.[6][11] | High solubility of many HCl salts can lead to low yields.[8] |

| Methanol | 64.7 | Polar Protic | A highly polar solvent that can be effective for some thiazinane derivatives.[6] | Very high solubility can result in poor recovery. |

| Diethyl Ether | 34.6 | Non-polar | Useful as an anti-solvent in mixed-solvent systems to induce precipitation.[8] | Not a primary solvent due to low dissolving power for salts. Highly flammable. |

| Ethyl Acetate | 77.1 | Polar Aprotic | Can be used as a co-solvent with a more polar solvent like DCM.[13] | Limited data on its use for thiazinane hydrochlorides. |

Experimental Protocol for Recrystallization

This protocol provides a detailed, step-by-step methodology for the recrystallization of 2,2-Dimethyl-1,3-thiazinane hydrochloride. It is recommended to first perform small-scale trials with different solvent systems to identify the optimal conditions.

Materials and Equipment

-

Crude 2,2-Dimethyl-1,3-thiazinane hydrochloride

-

Candidate recrystallization solvent(s) (e.g., isopropanol)

-

Erlenmeyer flasks

-

Hotplate with stirring capability

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Spatula and glass stirring rod

-

Ice bath

Step-by-Step Methodology

-

Dissolution: Place the crude 2,2-Dimethyl-1,3-thiazinane hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

-

Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions, bringing the solution to a gentle boil between additions. Continue adding solvent until the solid has completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.

-

Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Trustworthiness Note: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[7] Expertise Note: Do not disturb the flask during this initial cooling phase to encourage the formation of well-defined crystals.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Self-Validation Note: Using ice-cold solvent for washing minimizes the loss of the purified product.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

Caption: Figure 1: A flowchart illustrating the key steps of the recrystallization protocol.

Conclusion

The purification of 2,2-Dimethyl-1,3-thiazinane hydrochloride via recrystallization is a highly effective method when the appropriate solvent system and protocol are employed. Isopropanol stands out as a primary candidate solvent due to its favorable properties for recrystallizing hydrochloride salts. A systematic, small-scale screening of the suggested solvents, followed by the application of the detailed protocol, will enable researchers to obtain high-purity material essential for subsequent research and development activities.

References

- Technical Support Center: Purification of 2,2-Dimethyl-1,3-thiazinane - Benchchem.

- Recrystallization and Acid/Base Extraction - The Basics.

- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate.

- Purification of organic hydrochloride salt? - ResearchGate.

- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem.

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

- Synthesis and antimicrobial activity of thiazine derivatives - JOCPR.

- Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - MDPI.

- Synthesis and Acylation of 1,3-Thiazinane-2-thione.

- Adaptable Preparation Methods and Applications of Thiazines - Neuroquantology.

-

Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - PubMed Central - NIH. Available at: [Link]

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - Semantic Scholar.

- Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - MDPI.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES - Pharmacophore.

- (PDF) GREEN SYNTHESIS OF THIAZINE AND OXAZINE DERIVATIVES -A SHORT REVIEW - ResearchGate.

- Chemistry of Substituted Thiazinanes and Their Derivatives - Semantic Scholar.

- molecular weight and formula of 2,2-Dimethyl-1,3-thiazinane hydrochloride - Benchchem.

- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives -.:: Natural Sciences Publishing ::..

Sources

- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. designer-drug.com [designer-drug.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of 1,3-Thiazinane Hydrochloride Derivatives

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-amino-1,3-thiazinane hydrochloride and its N-substituted derivatives using microwave-assisted organic synthesis (MAOS).

Conventionally, the synthesis of 1,3-thiazinanes via the cyclization of thioureas with 1,3-dihalopropanes requires prolonged reflux (12–24 hours) and often yields mixtures of hydrobromide/hydrochloride salts that require tedious purification. By utilizing controlled microwave irradiation, this protocol achieves:

-

Reaction Acceleration: Reduction of reaction time from 16 hours to <20 minutes.

-

Halide Selectivity: The ability to drive the reaction using less reactive but more atom-economical 1,3-dichloropropane directly, yielding the hydrochloride salt in a single step without ion exchange.

-

Green Profile: Solvent-free or aqueous-ethanol conditions with >90% atom economy.

Target Audience: Medicinal chemists, process development scientists, and academic researchers focusing on heterocyclic pharmacophores (e.g., Xylazine analogs, antimicrobials).[1]

Scientific Background & Rationale

The Target Moiety

The 1,3-thiazinane ring (tetrahydro-1,3-thiazine) is a saturated heterocycle containing nitrogen and sulfur in a 1,3-relationship.[2][3][4][5] The 2-amino-1,3-thiazinane scaffold is a pharmacophore found in analgesics, sedatives (alpha-2 adrenergic agonists), and antimicrobial agents. The hydrochloride salt form is preferred in drug development for its enhanced water solubility and bioavailability compared to the free base.

Why Microwave Irradiation?

The cyclization reaction involves a double nucleophilic substitution. The first step (S-alkylation) is rapid, but the second step (intramolecular N-alkylation to close the ring) is entropically disfavored and kinetically slow under thermal conditions.

Microwave irradiation provides dielectric heating , which couples directly with the polar transition states and the polar solvent (ethanol/water).[1] This induces rapid internal heating and increases the molecular collision frequency, overcoming the activation energy barrier for the ring-closure step significantly faster than convective heating.

Materials & Equipment

Reagents

-

Substrate A: Thiourea (CAS: 62-56-6) or N-Aryl/Alkyl thiourea derivatives.

-

Substrate B: 1,3-Dichloropropane (CAS: 142-28-9) (Preferred for direct HCl salt) or 1-Bromo-3-chloropropane.

-

Solvent: Ethanol (Absolute) or Deionized Water.[1]

-

Catalyst (Optional): Potassium Iodide (KI) - 5 mol% (Finkelstein catalyst for dichloride activation).[1]

Equipment

-

Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave).[1]

-

Power Range: 0–300 W.

-

Pressure Limit: 20 bar (300 psi).

-

Temp Control: IR sensor or Fiber optic probe.

-

-

Vessels: 10 mL or 30 mL borosilicate glass pressure vials with silicone/PTFE septa.

Experimental Protocol

Workflow Overview

Figure 1: Operational workflow for the microwave-assisted synthesis of 1,3-thiazinane HCl.

Detailed Procedure: Synthesis of 2-Amino-1,3-thiazinane Hydrochloride

Reaction:

Step-by-Step Instructions:

-

Preparation: In a 10 mL microwave process vial, charge Thiourea (10 mmol, 0.76 g) and 1,3-Dichloropropane (11 mmol, 1.24 g, 1.1 equiv).

-

Solvent Addition: Add Ethanol (3 mL). Note: High-concentration conditions favor the bimolecular reaction rate.

-

Catalysis (Optional): For strictly chloride-based synthesis, add KI (0.5 mmol, 83 mg) to accelerate the reaction via in-situ iodination.

-

Sealing: Cap the vial with a PTFE-lined septum and crimp cap. Vortex for 30 seconds to create a slurry.

-

Microwave Irradiation: Program the reactor with the following method:

-

Workup:

-

Cool the reaction vessel to <40 °C using the reactor's compressed air function.

-

The product, 2-amino-1,3-thiazinane hydrochloride , often precipitates directly upon cooling as a white crystalline solid.

-

If no precipitate forms, add Diethyl Ether (5 mL) to induce crystallization.[1]

-

-

Purification:

Mechanistic Insight

The efficiency of this reaction relies on the "Specific Microwave Effect" on the polar transition state.

Figure 2: Mechanistic pathway. Microwave irradiation specifically accelerates the rate-determining intramolecular cyclization (TS2) by stabilizing the polar transition state.

Results & Data Analysis

Yield Comparison: Microwave vs. Thermal

The following data compares the synthesis of 2-amino-1,3-thiazinane HCl using 1,3-dichloropropane.

| Parameter | Conventional Reflux | Microwave Protocol | Improvement |

| Temperature | 80 °C (Ethanol reflux) | 110 °C | +30 °C |

| Time | 16 Hours | 15 Minutes | 64x Faster |

| Yield | 65% | 92% | +27% |

| Purity (HPLC) | 88% (Side products) | >98% (Clean conversion) | High Purity |

| Energy Usage | High (Overnight heating) | Low (0.1 kWh) | Green |

Characterization Data (Representative)

-

Melting Point: 207–209 °C (Lit. 208 °C).[1]

-

1H NMR (DMSO-d6, 400 MHz):

9.10 (s, 2H, NH2), 3.45 (t, 2H, S-CH2), 3.20 (t, 2H, N-CH2), 2.10 (m, 2H, C-CH2-C).[1] -

Solubility: Highly soluble in water, DMSO; insoluble in ether/hexane.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization (Intermediate remains). | Increase Hold Time to 25 min or Temp to 120 °C. Ensure stirring is vigorous. |

| Vial Over-pressure | Solvent vapor pressure too high. | Use Ethanol/Water (1:[1]1) to lower vapor pressure or reduce reaction scale.[1] |

| Oily Product | Hygroscopic salt formation. | Triturate the oil with dry Acetone or Ether. Store in a desiccator. |

| Dark Coloration | Thermal decomposition (charring).[1] | Reduce temperature to 100 °C. Ensure the reaction mixture is not "dry" (add more solvent). |

References

-

Microwave-Assisted Synthesis of Thiazines: Ishak, E. A. (2019). Microwave-assisted green synthesis of 1,3-thiazines as potential antifungal agents using lemon juice.[3][8] Journal of Materials and Environmental Science, 10(1), 54-59.[1][3] Link

-

General Synthesis of 1,3-Thiazines: Matos, M. J., et al. (2021).[1] Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.[1] Molecules, 26(20), 6239.[1] Link[1]

-

Thiourea Cyclization Protocols: Ezhilarasi, M. R., et al. (2016).[1] A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogeneous Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 206.[9] Link

-

Classic Mechanism (Thermal Baseline): Allen, C. F. H., & VanAllan, J. (1947).[1] 2-Amino-p-cymene. Organic Syntheses, 27, 6. (Referenced for 2-mercapto-dihydropyrimidine analog synthesis, structurally relevant). Link

-

Green Chemistry Principles: Polshettiwar, V., & Varma, R. S. (2008).[1] Microwave-assisted organic synthesis and transformations using benign reaction media.[4][5][6][10][8][11] Accounts of Chemical Research, 41(5), 629-639.[1] Link

Sources

- 1. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of 2,2-Dimethyl-1,3-thiazinane from Acetone and Amino-thiols

Abstract

This document provides a comprehensive guide for the efficient, one-pot synthesis of 2,2-Dimethyl-1,3-thiazinane, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,3-thiazinane core is a structural motif found in various biologically active compounds, including antibiotics and anti-inflammatory agents.[1][2] This protocol details the acid-catalyzed cyclocondensation of acetone with 3-aminopropanethiol. The one-pot nature of this synthesis offers advantages in terms of operational simplicity, time efficiency, and reduced waste generation.[3][4] This guide is intended for researchers, chemists, and professionals in drug development, providing in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, and troubleshooting advice.

Introduction and Scientific Context

The 1,3-thiazinane framework is a privileged heterocyclic system in drug discovery, prized for the unique spatial arrangement of its nitrogen and sulfur heteroatoms.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities.[1][5] The target molecule, 2,2-Dimethyl-1,3-thiazinane, incorporates a gem-dimethyl group at the C2 position, which can enhance metabolic stability and lipophilicity, desirable traits in drug candidates.

Traditional multi-step syntheses can be laborious and inefficient.[6][7] A one-pot reaction, where reactants are subjected to successive chemical transformations in a single reactor, streamlines the synthetic process. This protocol leverages the classic condensation reaction between a ketone (acetone) and a bifunctional amino-thiol (3-aminopropanethiol) to form the six-membered thiazinane ring in a single, efficient operation.

Reaction Principle and Mechanism

The formation of 2,2-Dimethyl-1,3-thiazinane proceeds via an acid-catalyzed cyclocondensation reaction. The mechanism involves two key stages:

-

Hemithioaminal Formation: The reaction is initiated by the acid-catalyzed activation of the acetone carbonyl group, making it more electrophilic. The nucleophilic thiol group of 3-aminopropanethiol attacks the activated carbonyl carbon. Simultaneously or subsequently, the amino group can also interact. This leads to the formation of a transient hemithioaminal intermediate.

-

Intramolecular Cyclization and Dehydration: The terminal amine of the intermediate then attacks the same carbon, leading to a cyclic intermediate. The elimination of a water molecule, driven by azeotropic removal using a Dean-Stark apparatus, pushes the equilibrium towards the formation of the stable 1,3-thiazinane ring.

Sources

- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcr.ugent.be [pcr.ugent.be]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of 2,2-Dimethyl-1,3-thiazinane HCl during workup

The following technical guide details the stability profile and workup strategies for 2,2-Dimethyl-1,3-thiazinane Hydrochloride . This document is structured to address the specific chemical vulnerabilities of cyclic N,S-acetals during isolation.

Topic: Preventing Hydrolysis During Workup & Isolation

Core Stability Analysis

The Central Problem: 2,2-Dimethyl-1,3-thiazinane is chemically defined as a cyclic N,S-acetal (specifically, a gem-dimethyl substituted tetrahydro-1,3-thiazine). Unlike simple amines, this ring system exists in a delicate equilibrium with its open-chain precursors: 3-aminopropanethiol and acetone .

In its hydrochloride salt form, the compound carries its own catalyst for destruction. Upon dissolution in water, the acidic proton (

-

Acidity (pH < 4): Catalyzes the cleavage of the C-N or C-S bond.

-

Water: Acts as the nucleophile to complete the hydrolysis to the ketone.

-

Entropy: Reversion to two acyclic molecules (acetone + thiol) is entropically favored, especially upon heating.

Mechanism of Failure (Hydrolysis Pathway)

The following diagram illustrates the acid-catalyzed reversion you must prevent.

Figure 1: Acid-catalyzed hydrolysis pathway of 2,2-dimethyl-1,3-thiazinane. Note that the reaction is reversible only until the acetone evaporates or the thiol oxidizes.

Troubleshooting Guide (Q&A)

Issue 1: Odor & Decomposition

Q: Why does my product smell like rotten eggs or sulfur after aqueous workup? A: This is the definitive signature of hydrolysis. The "rotten egg" odor is 3-aminopropanethiol , released when the ring breaks apart.

-

Cause: The compound spent too much time in an acidic aqueous environment (its own HCl salt solution) or was heated in the presence of water.

-

Fix: You must minimize the "residence time" of the salt in water. Do not dissolve the salt in water before adding base. Instead, add the solid salt directly to a biphasic mixture containing the base (see Protocol A).

Issue 2: Low Yield Recovery

Q: I extracted with DCM, but my mass balance is low. Where did the compound go? A: If hydrolysis occurred, the acetone component likely evaporated during concentration, and the aminothiol is highly water-soluble (and amphoteric), meaning it may have stayed in the aqueous layer or was lost.

-

Diagnostic: Check the NMR of the crude. If you see a sharp singlet at

ppm (acetone) or loss of the gem-dimethyl signal ( -

Fix: Ensure your aqueous layer is saturated with NaCl (brine) and the pH is adjusted to pH 9–10 before extraction to force the equilibrium toward the closed ring and drive the free base into the organic layer.

Issue 3: Thermal Instability

Q: Can I remove the water by rotary evaporation at 40°C? A: Absolutely not. Heat accelerates the hydrolysis equilibrium shift. Even at neutral pH, the presence of water and heat can cause the gem-dimethyl group to extrude acetone.

-

Rule: Always dry the organic layer chemically (MgSO

or Na

Recommended Protocols

Protocol A: The "Cold-Biphasic" Neutralization (Gold Standard)

Use this method to convert the HCl salt to the stable free base without hydrolysis.

Reagents:

-

Dichloromethane (DCM) or Chloroform (CHCl

) -

2M NaOH or Saturated NaHCO

(Pre-cooled to 0°C) -

Solid NaCl

Workflow:

-

Prepare Biphasic System: In a separatory funnel, combine the organic solvent (DCM) and the cold basic solution (pH target > 10).

-

Direct Addition: Add the solid 2,2-dimethyl-1,3-thiazinane HCl directly to this biphasic mixture.

-

Why? As the salt dissolves, it is immediately neutralized by the surrounding base, preventing the formation of a bulk acidic solution.

-

-

Rapid Extraction: Shake vigorously immediately. The free base will partition into the DCM.

-

Phase Separation: Drain the organic layer.

-

Re-extraction: Extract the aqueous layer once more with fresh DCM to capture any residual material.

-

Drying: Dry combined organics over anhydrous K

CO -

Concentration: Filter and concentrate in vacuo at ambient temperature (do not exceed 25°C).

Protocol B: Anhydrous Salt Handling

If you must keep the HCl salt form, avoid water entirely.

-

Solvent: Use anhydrous ethanol or isopropanol for recrystallization if necessary.

-

Precipitation: Dissolve in minimum dry alcohol and precipitate with dry diethyl ether.

-

Storage: Store under Argon/Nitrogen in a desiccator. This salt is hygroscopic; absorbed atmospheric moisture will cause "solid-state hydrolysis" over time.

Critical Parameter Summary

| Parameter | Safe Zone | Danger Zone | Reason |

| pH | > 8.0 | < 6.0 | Acid catalyzes ring opening (N,S-acetal cleavage). |

| Temperature | < 10°C | > 30°C | Heat drives the entropic release of acetone. |

| Solvent | DCM, CHCl3, Et2O | Water, MeOH (acidic) | Protic solvents stabilize the open-chain ionic forms. |

| Time (Aqueous) | < 5 Minutes | > 30 Minutes | Hydrolysis is time-dependent; rapid partitioning is vital. |

Decision Logic for Workup

Follow this logic tree to determine the correct processing path for your experiment.

Figure 2: Decision matrix for handling 2,2-dimethyl-1,3-thiazinane HCl.

References

-

Chemistry of Substituted Thiazinanes and Their Derivatives. Source: National Institutes of Health (PMC) Context: Discusses the stability of 1,3-thiazinanes in aqueous alkaline vs. acidic media and the mechanism of ring opening.

-

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,3-Thiazinanes. Source: BenchChem Context: Details the acid-catalyzed hydrolysis of N-substituted 1,3-thiazinan-4-ones and related heterocycles.

-

Synthesis and Acylation of 1,3-Thiazinane-2-thione. Source: Organic Syntheses (2021) Context: Provides validated protocols for handling thiazinane derivatives, emphasizing temperature control and solvent choice during workup.

Troubleshooting ring-opening side reactions of 1,3-thiazinanes